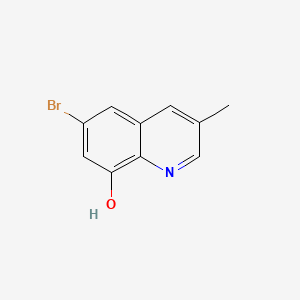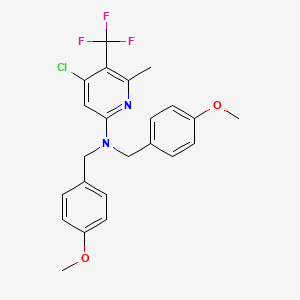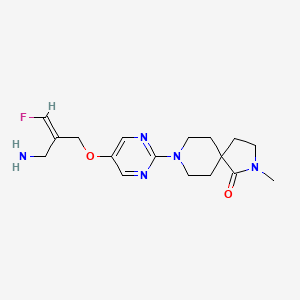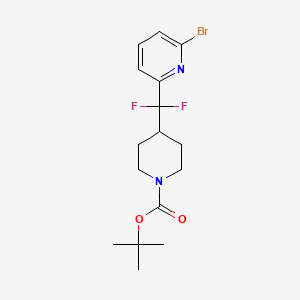
tert-Butyl 4-((6-bromopyridin-2-yl)difluoromethyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate is a complex organic compound that features a piperidine ring substituted with a carboxylate group, a brominated pyridine, and a difluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Formation of difluoromethylated pyridine: The brominated pyridine is then reacted with a difluoromethylating agent, such as difluoromethyl bromide, under basic conditions to introduce the difluoromethyl group.
Piperidine ring formation: The difluoromethylated pyridine is then coupled with a piperidine derivative, such as 1,1-dimethylethyl piperidinecarboxylate, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
化学反应分析
Types of Reactions
1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the difluoromethyl group.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Material science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical biology: The compound can be used as a probe to study biological processes involving piperidine-containing molecules.
Industrial applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
作用机制
The mechanism of action of 1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the piperidine ring can modulate its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
1,1-Dimethylethyl 4-[(6-chloro-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate: Similar structure but with a chlorine atom instead of bromine.
1,1-Dimethylethyl 4-[(6-fluoro-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate: Similar structure but with a fluorine atom instead of bromine.
1,1-Dimethylethyl 4-[(6-methyl-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1,1-Dimethylethyl 4-[(6-bromo-2-pyridinyl)difluoromethyl]-1-piperidinecarboxylate can influence its reactivity and interactions with other molecules. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
属性
分子式 |
C16H21BrF2N2O2 |
|---|---|
分子量 |
391.25 g/mol |
IUPAC 名称 |
tert-butyl 4-[(6-bromopyridin-2-yl)-difluoromethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrF2N2O2/c1-15(2,3)23-14(22)21-9-7-11(8-10-21)16(18,19)12-5-4-6-13(17)20-12/h4-6,11H,7-10H2,1-3H3 |
InChI 键 |
FZPVTENSVMMONU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=NC(=CC=C2)Br)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


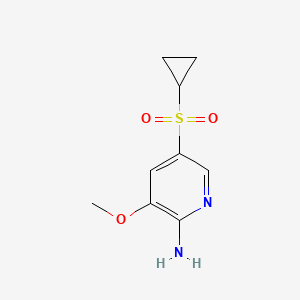

![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
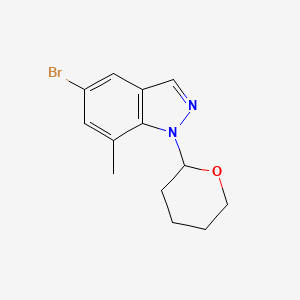
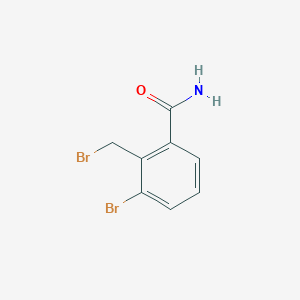
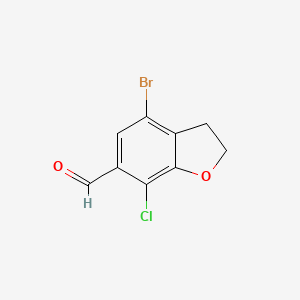

![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
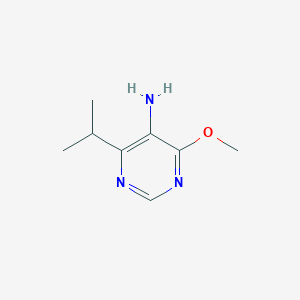
![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
